2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid
CAS No.: 1171924-60-9
Cat. No.: VC11710157
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171924-60-9 |
|---|---|
| Molecular Formula | C15H15NO4 |
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | 2-methoxy-6-(pyridin-3-ylmethoxymethyl)benzoic acid |
| Standard InChI | InChI=1S/C15H15NO4/c1-19-13-6-2-5-12(14(13)15(17)18)10-20-9-11-4-3-7-16-8-11/h2-8H,9-10H2,1H3,(H,17,18) |
| Standard InChI Key | UXQQXFFAMJUZLQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1C(=O)O)COCC2=CN=CC=C2 |
| Canonical SMILES | COC1=CC=CC(=C1C(=O)O)COCC2=CN=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-methoxy-6-(pyridin-3-ylmethoxymethyl)benzoic acid, reflects its bifunctional aromatic system. The benzoic acid moiety is substituted with a methoxy group (-OCH) at the 2-position and a pyridin-3-ylmethoxymethyl chain (-CHOCH-CHN) at the 6-position. The pyridine ring introduces a heteroaromatic component, potentially enhancing solubility and enabling π-π interactions in biological systems.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1171924-60-9 | |
| Molecular Formula | ||
| Molecular Weight | 273.28 g/mol | |
| SMILES | COC1=CC=CC(=C1C(=O)O)COCC2=CN=CC=C2 | |
| InChIKey | UXQQXFFAMJUZLQ-UHFFFAOYSA-N |
Synthesis and Preparation
Synthetic Routes
While detailed protocols are proprietary, the synthesis likely involves multi-step organic reactions:
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Esterification: Protection of the benzoic acid’s carboxyl group via esterification to prevent unwanted side reactions.
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Nucleophilic Substitution: Introduction of the pyridin-3-ylmethoxymethyl group using a nucleophilic agent such as pyridin-3-ylmethanol under alkaline conditions.
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Deprotection: Hydrolysis of the ester to regenerate the free carboxylic acid.
Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific methodologies remain undisclosed.
Purification and Characterization
Purification typically involves column chromatography or recrystallization, followed by high-performance liquid chromatography (HPLC) to verify purity >95% . Mass spectrometry and NMR are critical for structural confirmation.
Applications in Scientific Research
Drug Discovery
The compound’s dual aromatic systems make it a candidate for:
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Enzyme Inhibition: Pyridine derivatives often target ATP-binding pockets in kinases.
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Antimicrobial Agents: Benzoic acid analogs exhibit activity against bacterial efflux pumps.
Materials Science
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Coordination Polymers: The carboxylate group can bind metal ions, facilitating the design of porous materials for gas storage.
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Ligand Design: Pyridine moieties serve as ligands in catalytic systems.
| Precaution | Implementation Example |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, lab coat, goggles |
| Ventilation | Fume hood for powder handling |
| Storage | Cool, dry place in airtight container |
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